molecular formula C10H5Cl2N5 B12604875 6-(3,4-Dichlorophenyl)tetrazolo[1,5-b]pyridazine CAS No. 650635-02-2

6-(3,4-Dichlorophenyl)tetrazolo[1,5-b]pyridazine

Cat. No.: B12604875
CAS No.: 650635-02-2
M. Wt: 266.08 g/mol
InChI Key: CUIXIOIJWMXNOJ-UHFFFAOYSA-N
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Description

6-(3,4-Dichlorophenyl)tetrazolo[1,5-b]pyridazine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a tetrazole ring fused to a pyridazine ring, with a 3,4-dichlorophenyl group attached at the 6-position. The combination of these structural elements imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, materials science, and other disciplines.

Preparation Methods

The synthesis of 6-(3,4-Dichlorophenyl)tetrazolo[1,5-b]pyridazine typically involves a multi-step process. One common synthetic route starts with the reaction of 3,4-dichlorophenylhydrazine with a suitable pyridazine derivative. This is followed by cyclization to form the tetrazole ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial production methods for this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthesis protocols to ensure consistent production quality .

Chemical Reactions Analysis

6-(3,4-Dichlorophenyl)tetrazolo[1,5-b]pyridazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 6-(3,4-Dichlorophenyl)tetrazolo[1,5-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

CAS No.

650635-02-2

Molecular Formula

C10H5Cl2N5

Molecular Weight

266.08 g/mol

IUPAC Name

6-(3,4-dichlorophenyl)tetrazolo[1,5-b]pyridazine

InChI

InChI=1S/C10H5Cl2N5/c11-7-2-1-6(5-8(7)12)9-3-4-10-13-15-16-17(10)14-9/h1-5H

InChI Key

CUIXIOIJWMXNOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NN3C(=NN=N3)C=C2)Cl)Cl

Origin of Product

United States

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